molecular formula C26H30O14 B12368568 Pyrroside B

Pyrroside B

Cat. No.: B12368568
M. Wt: 566.5 g/mol
InChI Key: NWNGXQLQGVWVHC-URWLGXSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroside B is typically isolated from natural sources rather than synthesized through chemical routes. The compound can be extracted from the methanol (MeOH) extract of the aerial parts of Piper elongatum VAHL . The extraction process involves collecting the plant material, followed by solvent extraction using methanol. The extract is then purified to obtain this compound in a high-purity form .

Industrial Production Methods

Industrial production of this compound also relies on natural extraction methods. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification. The use of ethanol as a solvent is common in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrroside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms with altered antioxidative properties .

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1

InChI Key

NWNGXQLQGVWVHC-URWLGXSFSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O

Origin of Product

United States

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